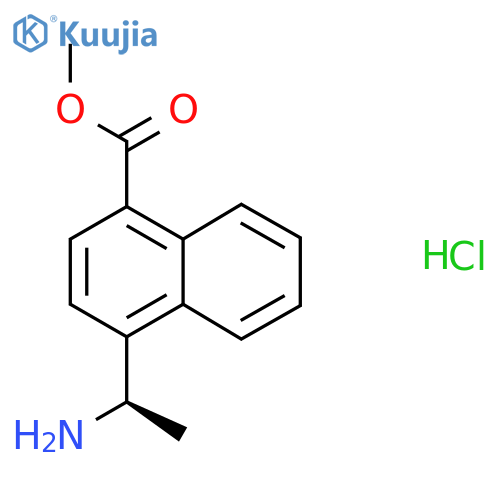

Cas no 2301850-27-9 (Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride)

2301850-27-9 structure

商品名:Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- MFCD29067332

- Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride

- methyl 4-[(1R)-1-aminoethyl]naphthalene-1-carboxylate;hydrochloride

- 2301850-27-9

- Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%

-

- インチ: 1S/C14H15NO2.ClH/c1-9(15)10-7-8-13(14(16)17-2)12-6-4-3-5-11(10)12;/h3-9H,15H2,1-2H3;1H/t9-;/m1./s1

- InChIKey: RRKIFPSQWAOLEF-SBSPUUFOSA-N

- ほほえんだ: Cl.O(C)C(C1C=CC([C@@H](C)N)=C2C=CC=CC2=1)=O

計算された属性

- せいみつぶんしりょう: 265.0869564g/mol

- どういたいしつりょう: 265.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB400853-500 mg |

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%; . |

2301850-27-9 | 98% | 500 mg |

€589.00 | 2023-07-19 | |

| abcr | AB400853-500mg |

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%; . |

2301850-27-9 | 98% | 500mg |

€589.00 | 2025-02-19 |

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

2301850-27-9 (Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2301850-27-9)

清らかである:99%

はかる:500mg

価格 ($):349.0